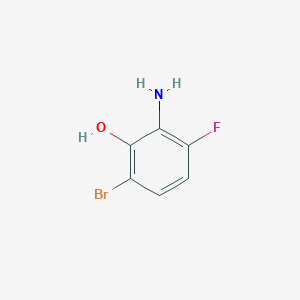

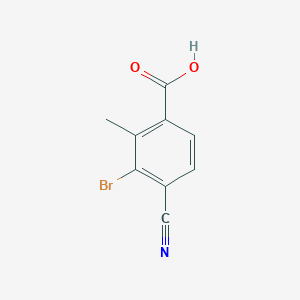

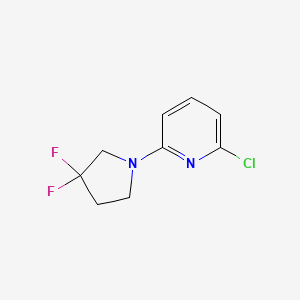

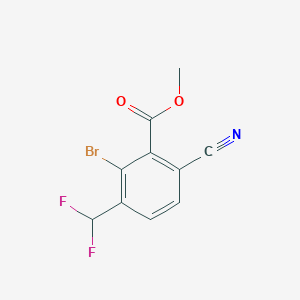

![molecular formula C14H12N2O2 B1415686 ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate CAS No. 1105196-14-2](/img/structure/B1415686.png)

ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate

Übersicht

Beschreibung

Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (EPQC) is an organic compound with a unique structure that has been used in a variety of scientific research applications. It is a derivative of the pyrroloquinoline family and has a wide range of potential applications due to its unique properties. EPQC has been used in the synthesis of various compounds, as a catalyst in chemical reactions, and for its potential as a therapeutic agent. Additionally, EPQC has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrroloquinoline Derivatives :

- Molina et al. (1993) developed a method for preparing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates directly by condensing ethyl azidoacetate with 4-formylquinolines. This method facilitates the synthesis of bis(ethoxycarbonyl) bi-3H-pyrroloquinolines and other derivatives (Molina, Alajarín, & Sánchez-Andrada, 1993).

Microwave-Assisted Synthesis :

- Neuschl, Bogdał, and Potáček (2007) reported the microwave-assisted intramolecular synthesis of hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives. This method, performed under solvent-free conditions, showcases the steric effects on reaction selectivity (Neuschl, Bogdał, & Potáček, 2007).

Development of Fused Pyrazine Ring Systems :

- Bakhite et al. (1995) described the conversion of ethyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate into pyrrolo derivatives and their subsequent reactions, leading to new heterocyclic systems (Bakhite, Geies, El-Dean, & El-Kashef, 1995).

Antitubercular Activity Study :

- Ukrainets, Tkach, and Grinevich (2008) improved the method for preparing ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and synthesized a series of hetarylamides from it. These compounds were analyzed for their antitubercular activities (Ukrainets, Tkach, & Grinevich, 2008).

Synthesis of Camptothecin Intermediate :

- Zalkow et al. (1971) developed an efficient regioselective synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline, a key intermediate in the synthesis of camptothecin, a chemotherapeutic agent (Zalkow, Nabors, French, & Bisarya, 1971).

Pyridine-3-carboxylate Analogs Synthesis :

- Stefancich et al. (1984) synthesized 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, a novel antibacterial agent related to nalidixic acid. This compound showed a broad spectrum of antibacterial activity (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1984).

Wirkmechanismus

Biochemical Pathways

Researchers can use this information to design and synthesize new leads for treating various diseases . If you have any more specific questions or need additional details, feel free to ask! 😊

Biochemische Analyse

Biochemical Properties

Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can modulate metabolic pathways, altering the production and utilization of key metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . For instance, it has been shown to inhibit the activity of tyrosine kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups . Additionally, this compound can interact with DNA, affecting gene expression by modulating the activity of transcription factors . These molecular

Eigenschaften

IUPAC Name |

ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-8-10-7-9-5-3-4-6-11(9)15-13(10)16-12/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYFBDMUJHTBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=CC=CC=C3N=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.